Home > Products > Screening Compounds P139158 > Erythromycylamine
Erythromycylamine - 26116-56-3

Erythromycylamine

Catalog Number: EVT-267739
CAS Number: 26116-56-3
Molecular Formula: C37H70N2O12
Molecular Weight: 735.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycylamine is a semi-synthetic macrolide antibiotic derived from Erythromycin A. It is classified as a second-generation macrolide. [] Erythromycylamine is a key intermediate in the synthesis of other macrolide antibiotics, including Dirithromycin. [, ] It is microbiologically active, exhibiting a similar spectrum of activity to Erythromycin. []

Dirithromycin

Compound Description: Dirithromycin is a 14-membered lactone ring macrolide antibiotic. It is the 9-N,11-O-oxazine derivative of Erythromycylamine, formed by condensation of Erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. [, , , ] Dirithromycin is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Erythromycylamine. [, , , ] It exhibits similar antimicrobial activity to Erythromycylamine and Erythromycin against a range of Gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis. [, ] Dirithromycin is noted for its favorable pharmacokinetic profile, including high tissue penetration and a long half-life that allows for once-daily dosing. [, , ]

Relevance: Dirithromycin is the prodrug of Erythromycylamine. It is structurally similar to Erythromycylamine but with an additional oxazine ring. This structural modification confers improved pharmacokinetic properties to Dirithromycin, leading to its development as an oral antibiotic. [, , ]

Erythromycin A

Compound Description: Erythromycin A is a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea. It exhibits activity against a wide range of Gram-positive bacteria, as well as some Gram-negative bacteria and atypical respiratory pathogens. [, , , , ] Erythromycin A exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.

Relevance: Erythromycin A is a structurally similar macrolide antibiotic to Erythromycylamine, differing in the substituent at the 9-position of the macrolactone ring. [, ] Erythromycin A serves as the parent compound for many semi-synthetic macrolides, including Erythromycylamine. The comparative analysis of these compounds provides insights into structure-activity relationships and the impact of specific structural modifications on antibacterial activity and pharmacological properties. [, , , ]

Roxithromycin

Compound Description: Roxithromycin is a 14-membered ring macrolide antibiotic belonging to the azalide subclass. [, , ] Like Erythromycylamine, it exhibits activity against a range of Gram-positive bacteria and some Gram-negative bacteria. Roxithromycin is noted for its high tissue penetration and long half-life, allowing for once- or twice-daily dosing.

Relevance: Roxithromycin, similar to Erythromycylamine, belongs to the 14-membered ring macrolide class. [, , ] The studies comparing their uptake and intracellular location in human neutrophils highlight the diversity in pharmacokinetic behavior even within a closely related group of macrolides. [, ]

Azithromycin

Compound Description: Azithromycin is a 15-membered ring macrolide antibiotic of the azalide class. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including atypical respiratory pathogens. [] Like Erythromycylamine, Azithromycin accumulates within neutrophils and macrophages, contributing to its effectiveness against intracellular pathogens.

Relevance: Azithromycin, while possessing a 15-membered ring compared to the 14-membered ring of Erythromycylamine, shares the characteristic of being a dibasic macrolide. [] This shared feature influences their pharmacokinetic behavior, specifically their intracellular accumulation within neutrophils. [, ]

Relevance: LY281389 is a semi-synthetic derivative of Erythromycylamine with a propyl group attached to the nitrogen atom at the 9-position. This modification aims to enhance its antimicrobial efficacy. [, ] Comparing their activities and potential for phospholipidosis provides valuable insights into the structure-activity relationships of Erythromycylamine derivatives.

9(S)-9-N,N-dimethylerythromycylamine A

Compound Description: This compound is a derivative of Erythromycylamine A where the nitrogen at the 9-position is di-methylated. []

Relevance: This compound, along with (9S)-9-N-methylerythromycylamine A, were synthesized to study the impact of N-methylation on the conformation of erythromycylamines. [] Understanding how these structural changes affect the overall shape of the molecule provides insights into their interactions with biological targets.

(9S)-9-N-methylerythromycylamine A

Compound Description: This compound is a derivative of Erythromycylamine A where the nitrogen at the 9-position is mono-methylated. [] This compound can react with various aliphatic aldehydes to form 9,11-cyclic products. These products exhibit diastereoisomerism at the bridging carbon atom (C-23), leading to differences in their NMR spectra and conformational preferences. []

Relevance: This compound serves as a precursor in studying the formation and conformational behavior of 9,11-cyclic aminals derived from Erythromycylamine A. [] Understanding the stereochemistry and conformational preferences of these cyclic derivatives is crucial for elucidating their biological activities and potential as drug candidates.

(9S),(22R)-9,11-N,O-(2-methoxyethoxyethylidine)erythromycylamine A

Compound Description: This compound is a 9,11-cyclic aminal derivative of Erythromycylamine A, featuring a specific stereochemistry at the C-22 and C-23 positions. []

Relevance: The crystal structure of this compound provided a template for the 'folded-in' conformation observed in some 9,11-cyclic aminal derivatives of Erythromycylamine A. [] This structural information is crucial for understanding the relationship between conformation and biological activity in these macrolide derivatives.

Source and Classification

(9S)-9-Amino-9-deoxoerythromycin is derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. This antibiotic belongs to the macrolide class, characterized by a large lactone ring and various sugar moieties that contribute to its biological activity. The modification of erythromycin A to produce (9S)-9-amino-9-deoxoerythromycin involves the conversion of the ketone group into an imine, enhancing its pharmacological profile .

Synthesis Analysis

The synthesis of (9S)-9-amino-9-deoxoerythromycin typically involves several key steps:

  1. Protection of Functional Groups: Selective protection of hydroxyl groups is often necessary to prevent unwanted reactions during synthesis.
  2. Formation of the Imine: The ketone group in erythromycin A is converted to an imine through a condensation reaction with an amine, typically involving a reagent that facilitates this transformation.
  3. Deprotection: After the desired transformations are complete, protecting groups are removed to yield the final product.

A notable method involves starting from (9R)-9-amino-9-deoxoerythromycin A, where specific functional groups are selectively modified to create versatile intermediates suitable for further derivatization .

Molecular Structure Analysis

The molecular structure of (9S)-9-amino-9-deoxoerythromycin features:

  • Lactone Ring: The core structure includes a 14-membered lactone ring typical of macrolides.
  • Amino Group: The presence of an amino group at the 9-position contributes to its enhanced antibacterial activity.
  • Sugar Moieties: Two sugar units (cladinose and desosamine) are attached to the lactone ring, crucial for binding to bacterial ribosomes.

Nuclear magnetic resonance spectroscopy has been utilized to elucidate the conformations of this compound in solution, revealing novel "folded-in" and "folded-out" conformations that may influence its biological activity .

Chemical Reactions Analysis

(9S)-9-Amino-9-deoxoerythromycin participates in various chemical reactions:

  1. Antibacterial Activity: It inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit, preventing peptide bond formation.
  2. Modification Reactions: The compound can undergo further chemical modifications at various positions to create derivatives with altered biological properties.
  3. Reactivity with Nucleophiles: The imine functionality can react with nucleophiles, potentially leading to new derivatives with enhanced or altered activities.

These reactions are crucial for developing new antibiotics and understanding resistance mechanisms in bacteria .

Mechanism of Action

The mechanism of action of (9S)-9-amino-9-deoxoerythromycin primarily involves:

  • Inhibition of Protein Synthesis: By binding to the peptidyl transferase center of the bacterial ribosome, it disrupts the translation process. This action prevents the formation of polypeptides necessary for bacterial growth and replication.
  • Bacteriostatic Effect: While it inhibits growth, it does not necessarily kill bacteria outright; instead, it stunts their growth until they can be cleared by the immune system.

Studies have demonstrated that modifications at specific positions can enhance or reduce this activity, making structure-activity relationship studies essential for developing new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (9S)-9-amino-9-deoxoerythromycin include:

  • Molecular Weight: Approximately 746 g/mol.
  • Solubility: Generally soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water due to its large hydrophobic regions.
  • Stability: Sensitive to light and heat; storage conditions must be controlled to maintain efficacy.

These properties influence both its formulation as a pharmaceutical agent and its behavior in biological systems .

Applications

(9S)-9-Amino-9-deoxoerythromycin has several scientific applications:

  1. Antibiotic Development: It serves as a lead compound for synthesizing new macrolide antibiotics that can overcome bacterial resistance.
  2. Research Tool: Used in studies investigating protein synthesis mechanisms and ribosomal function.
  3. Pharmacological Studies: Its derivatives are explored for potential therapeutic uses beyond antibacterial applications, including anti-inflammatory effects.

The ongoing research into this compound highlights its significance in both clinical settings and fundamental biological research .

Introduction to Erythromycin Derivatives in Antimicrobial Research

Historical Development of 9-Amino-9-deoxoerythromycin Analogs

The synthesis of 9-amino-9-deoxoerythromycin analogs originated from efforts to stabilize erythromycin's acid-labile structure. Initial approaches involved oximation of the C-9 carbonyl followed by reduction, producing a mixture of (9R) and (9S) epimers. Early research demonstrated that the stereochemical configuration at C-9 critically influenced antibacterial efficacy, with the (9R) epimer initially prioritized due to superior in vitro activity [5] [8]. The pivotal breakthrough came with the identification of the (9S) epimer as a stable metabolic precursor for prodrug development. Dirithromycin, synthesized by condensing the (9S)-amine with 2-(2-methoxyethoxy)acetaldehyde, demonstrated superior oral bioavailability and tissue penetration while serving as a prodrug that hydrolyzes to release erythromycylamine at the infection site [5] [6]. This innovation addressed erythromycin's pharmacokinetic shortcomings while leveraging the antimicrobial activity of the C-9 modified core structure. The synthesis pathway for (9S)-9-amino-9-deoxoerythromycin has since been optimized for industrial-scale production, with current methods yielding high-purity material (typically >98%) characterized by melting points of 123–127°C and molecular weight of 734.96 g/mol [5] [6].

Table 1: Key Identifiers and Properties of (9S)-9-Amino-9-deoxoerythromycin

PropertyValue
Systematic Name(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,8-dione
CAS Registry Number26116-56-3
SynonymsErythromycylamine; Dirithromycin EP Impurity A; 9(S)-Erythromycylamine A; BRL 42852ER; LY 024410
Molecular FormulaC₃₇H₇₀N₂O₁₂
Molecular Weight734.96 g/mol
AppearanceWhite to off-white solid
Melting Point123–127°C
SolubilitySoluble in DMF (15 mg/mL), DMSO (15 mg/mL), ethanol (30 mg/mL)
Storage Conditions-20°C, dark place, inert atmosphere

Role in Macrolide Antibiotic Evolution

(9S)-9-Amino-9-deoxoerythromycin represents a crucial pharmacochemical bridge between first-generation macrolides and advanced derivatives. Its development demonstrated that strategic modifications at C-9 could mitigate erythromycin's acid instability without abolishing ribosomal binding affinity, thereby inspiring subsequent generations of macrolide antibiotics [8]. The compound's primary mechanism involves binding to the 23S rRNA within the bacterial 50S ribosomal subunit, specifically interacting with domains II and V near the peptidyl transferase center, which disrupts protein synthesis in susceptible Gram-positive pathogens [8]. Crucially, erythromycylamine's amino sugar (D-desosamine) maintains critical hydrogen bonding interactions with the A2058 nucleotide of 23S rRNA, preserving antibacterial activity despite the C-9 modification [8]. This molecular insight facilitated the rational design of ketolides, which feature a C-9 ketone instead of cladinose but retain the C-5 desosamine essential for ribosomal binding. The trajectory from erythromycin to erythromycylamine and subsequently to dirithromycin exemplifies the successful application of medicinal chemistry to overcome inherent limitations while paving the way for third-generation macrolides with expanded spectra and improved pharmacokinetic profiles [8].

Properties

CAS Number

26116-56-3

Product Name

(9S)-9-Amino-9-deoxoerythromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H70N2O12

Molecular Weight

735.0 g/mol

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

XCLJRCAJSCMIND-JCTYMORFSA-N

SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Solubility

Soluble in DMSO

Synonyms

9(s)-erythromycylamine
erythromyclamine
erythromyclamine, (9R)-isomer
erythromyclamine, (9S)-isome

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.